6-Methoxybenzofuran-2-carbaldehyde
Overview
Description
6-Methoxybenzofuran-2-carbaldehyde is a chemical compound with the empirical formula C10H8O3 . It is a solid substance . The SMILES string representation of this compound is O=C([H])C1=CC(C=C2)=C(C=C2OC)O1 . The InChI representation is 1S/C10H8O3/c1-12-8-3-2-7-4-9(6-11)13-10(7)5-8/h2-6H,1H3 .
Molecular Structure Analysis
The molecular weight of this compound is 176.17 . The MDL number is MFCD01659783 . The PubChem Substance ID is 329794975 .Physical and Chemical Properties Analysis
This compound is a solid substance . The flash point is not applicable .Scientific Research Applications
Synthesis and Derivative Development
6-Methoxybenzofuran-2-carbaldehyde has been the subject of various studies focusing on the synthesis and development of its derivatives. For instance, Noviany et al. (2020) reported the synthesis and biological evaluation of 6-methoxy-2-arylbenzofuran derivatives, leading to compounds with moderate antibacterial and cytotoxic activities (Noviany et al., 2020). Similarly, Yempala and Cassels (2017) synthesized isomeric dibenzofuran carboxaldehydes that were used in the synthesis of novel β-phenylethylamines and NBOMe derivatives (Yempala & Cassels, 2017).
Isolation from Natural Sources
The compound has also been isolated from natural sources. Wang et al. (2009) isolated a new arylbenzofuran, which includes the this compound structure, from the aerial parts of alfalfa (Wang et al., 2009).
Chemical Structure and Analysis
Studies have also focused on the chemical structure and analysis of this compound. Alamgir et al. (2008) discussed the Dakin oxidation of related compounds, leading to the synthesis of 6-methoxy-4,7-indoloquinones (Alamgir et al., 2008). Song et al. (2016) optimized the process for the preparation of 6-hydroxybenzofuran, a related compound, highlighting the scalability and environmental friendliness of the process (Song et al., 2016).
Novel Applications
Further, novel applications of derivatives of this compound have been explored. Patankar et al. (2008) utilized 2-carboxy-6-methoxybenzofuran-3-acetic acid anhydride for synthesizing novel polycyclic heteroaromatic compounds, demonstrating versatile reaction strategies (Patankar et al., 2008). Also, Noviany et al. (2020) identified compounds from an Indonesian plant, Sesbania grandiflora, which included this compound derivatives, and evaluated their biological activity (Noviany et al., 2020).
Safety and Hazards
Mechanism of Action
Mode of Action:
The mode of action involves the interaction of 6-Methoxybenzofuran-2-carbaldehyde with its putative targets. It may act through enzymatic inhibition, receptor binding, or other mechanisms. Unfortunately, detailed studies on its precise mode of action are scarce .
Biochemical Pathways:
The affected biochemical pathways remain largely unexplored for this compound. Benzofuran derivatives have shown potential in modulating pathways related to inflammation, oxidative stress, and cell signaling. Specific pathways influenced by this compound require further investigation .
Pharmacokinetics:
Action Environment:
Environmental factors, such as pH, temperature, and co-administered substances, can influence the compound’s efficacy and stability. These factors impact its bioavailability and overall performance .
Properties
IUPAC Name |
6-methoxy-1-benzofuran-2-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O3/c1-12-8-3-2-7-4-9(6-11)13-10(7)5-8/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOFAYQFZGHXFTL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(O2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40202122 | |
Record name | 2-Benzofurancarboxaldehyde, 6-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40202122 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53860-74-5 | |
Record name | 2-Benzofurancarboxaldehyde, 6-methoxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053860745 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Benzofurancarboxaldehyde, 6-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40202122 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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